molecular formula C17H19FN2O4S B4893259 butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate

butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B4893259
M. Wt: 366.4 g/mol
InChI Key: SRQUFNSOTGEWRQ-UHFFFAOYSA-N
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Description

Butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate, also known as BAY 41-2272, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation of blood vessels. butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 has also been shown to inhibit platelet aggregation and reduce inflammation.
Biochemical and Physiological Effects
butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 has been found to have several biochemical and physiological effects, including the relaxation of pulmonary arteries, reduction of pulmonary vascular resistance, and improvement of cardiac function. It has also been shown to inhibit the proliferation of smooth muscle cells and reduce the formation of atherosclerotic plaques.

Advantages and Limitations for Lab Experiments

One of the advantages of butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 is its high selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its short half-life and poor solubility in water can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272. One area of interest is its role in regulating vascular tone and blood pressure in various disease states. Additionally, further investigation into its potential therapeutic applications in diseases such as heart failure and atherosclerosis may be warranted. Finally, the development of more stable and soluble analogs of butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 may allow for its use in a wider range of experimental settings.

Synthesis Methods

Butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 is synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-fluoroaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with butyl isocyanate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It has also been investigated for its role in regulating smooth muscle tone and platelet aggregation.

properties

IUPAC Name

butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-2-3-12-24-17(21)19-14-8-10-16(11-9-14)25(22,23)20-15-6-4-13(18)5-7-15/h4-11,20H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUFNSOTGEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5536585

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